Sodium hexafluoroantimonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

16925-25-0 |

|---|---|

分子式 |

F6NaSb |

分子量 |

258.740 g/mol |

IUPAC 名称 |

sodium;antimony(5+);hexafluoride |

InChI |

InChI=1S/6FH.Na.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 |

InChI 键 |

HKLMYZVMEYYVBS-UHFFFAOYSA-H |

SMILES |

F[Sb-](F)(F)(F)(F)F.[Na+] |

规范 SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Sb+5] |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Hexafluoroantimonate (NaSbF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium hexafluoroantimonate (NaSbF₆), an inorganic compound with significant applications in organic synthesis and materials science. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a catalyst and photoinitiator component relevant to industrial and research settings.

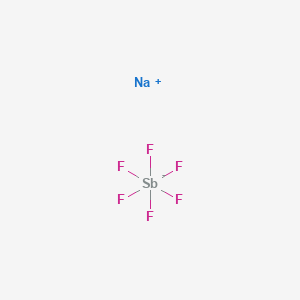

Chemical Formula and Structure

This compound is an inorganic salt with the chemical formula NaSbF₆.[1][2] It is composed of a sodium cation (Na⁺) and a hexafluoroantimonate anion (SbF₆⁻).[1] The SbF₆⁻ anion possesses an octahedral geometry, with a central antimony (Sb) atom in the +5 oxidation state covalently bonded to six fluorine (F) atoms.[1] This stable, weakly coordinating anion is crucial to the compound's utility in chemical synthesis.[1]

The compound crystallizes as colorless or white crystals in the cubic system.[1][2]

Caption: Ionic structure showing the sodium cation (Na⁺) and the octahedral hexafluoroantimonate (SbF₆⁻) anion.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] It is soluble in water, though it undergoes slow hydrolysis.[1][2] It also shows solubility in polar organic solvents such as ethanol (B145695) and acetone.[4] Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | NaSbF₆ | [1][5] |

| IUPAC Name | Sodium hexafluoroantimony(1-) | [1] |

| CAS Number | 16925-25-0 | [1] |

| Molecular Weight | 258.74 g/mol | [5][6] |

| Appearance | Colorless crystals or white/off-white powder | [1][2][3] |

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Density | 3.375 g/cm³ at 25 °C | [5] |

| Melting Point | 350 °C | [1] |

| Solubility in Water | 128.6 g/100 g at 20 °C; undergoes slow hydrolysis | [1][2] |

| Solubility in HF | 0.748 g/100 g at -78 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, acetonitrile | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from traditional laboratory-scale methods to more direct industrial processes.

Common Synthetic Routes:

-

Reaction of Antimony Pentafluoride and Sodium Fluoride (B91410): A direct combination reaction: SbF₅ + NaF → NaSbF₆.[2]

-

From Antimony Trioxide: Oxidation of antimony trioxide with bromine trifluoride in the presence of sodium fluoride.[2]

-

Neutralization: Reaction of hexafluoroantimonic acid (HSbF₆) with a sodium base like sodium hydroxide (B78521) or sodium carbonate.[1]

-

Direct Industrial Method: A modern, cost-effective method involves the direct reaction of industrial-grade sodium antimonate (B1203111) with hydrofluoric acid.[1][7]

Experimental Protocol: Industrial Synthesis from Sodium Antimonate

This protocol is based on a direct synthesis method that avoids the preparation of intermediate products like SbF₅ or HSbF₆.[7] It is designed for large-scale production.

Materials:

-

Industrial-grade sodium antimonate (e.g., ~48.5% Sb)

-

Industrial-grade hydrofluoric acid (e.g., 40-55% HF)

-

Hydrogen peroxide (e.g., 27.5%)

-

Polytetrafluoroethylene (PTFE)-lined reaction vessel

-

Plastic storage and filtration equipment

Procedure:

-

Charging the Reactor: In a PTFE-lined reaction vessel, charge 50 kg of industrial sodium antimonate.

-

Addition of Reagents: To the vessel, add 65 kg of industrial hydrofluoric acid. Subsequently, add 300 mL of hydrogen peroxide to oxidize any Sb³⁺ to Sb⁵⁺.[7]

-

Reaction: Begin vigorous stirring and heat the reaction mixture to 95 °C. Maintain this temperature for 30 minutes.[7]

-

Cooling and Clarification: Stop stirring and allow the mixture to cool. Transfer the reacted material to a plastic storage tank for clarification.

-

Filtration: Decant the supernatant and filter it through a plastic filtration system to remove any insoluble residues.[7]

-

Concentration: Transfer the filtrate to a concentration vessel and heat indirectly to 125 °C. Concentrate the solution until its specific gravity reaches 1.8.[7]

-

Crystallization: Discharge the hot, concentrated solution into a crystallization tank and cool to 25 °C to precipitate the this compound product.[7]

-

Isolation: Isolate the crystalline product by filtration and subsequent centrifugal drying. The mother liquor can be recycled for the next concentration step.[7]

Caption: Workflow for the industrial synthesis of this compound.

Spectroscopic and Crystallographic Characterization

Characterization of NaSbF₆ is essential to confirm its purity and structure. Standard methods include X-ray diffraction, vibrational spectroscopy (IR, Raman), and NMR spectroscopy.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Cubic | [2] |

| Space Group | Pa3 | [2] |

| Lattice Constant (a) | 0.820 Å (8.20 pm) | [2] |

Vibrational Spectroscopy (IR & Raman) The vibrational modes of the octahedral SbF₆⁻ anion are well-defined. According to group theory for Oₕ symmetry, the fundamental vibrational modes are ν₁ (A₁g, Raman active), ν₂ (E₉, Raman active), ν₃ (F₁ᵤ, IR active), ν₄ (F₁ᵤ, IR active), ν₅ (F₂₉, Raman active), and ν₆ (F₂ᵤ, inactive). The observation of these modes and their positions can confirm the structure and purity of the sample.

¹⁹F NMR Spectroscopy ¹⁹F NMR is a powerful technique for analyzing fluorine-containing compounds. For the highly symmetric octahedral SbF₆⁻ anion, a single sharp resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for the hexafluoroantimonate anion has been reported, though the exact position can be influenced by the solvent and counter-ion.[2][5]

Applications in Research and Development

The primary utility of this compound stems from the non-coordinating and non-nucleophilic nature of the SbF₆⁻ anion. This property makes it valuable in reactions involving highly reactive cationic intermediates.

Cationic Polymerization

NaSbF₆ is not typically a direct initiator but serves as an excellent source of the hexafluoroantimonate anion for photoinitiators, most notably diaryliodonium salts (e.g., diphenyliodonium (B167342) hexafluoroantimonate, Ph₂I⁺SbF₆⁻).[8][9] These salts are highly effective photoacid generators (PAGs) for cationic polymerization, which is used to cure coatings, inks, and adhesives, particularly with epoxide (e.g., cyclohexene (B86901) oxide), oxetane, and vinyl ether monomers.[8][10]

Mechanism of Photoinitiated Cationic Polymerization:

-

Photo-excitation: The diaryliodonium salt absorbs UV radiation.

-

Photolysis: The salt undergoes irreversible fragmentation, generating a complex mixture of reactive species, including radicals and radical cations.[7]

-

Acid Generation: These reactive species interact with the solvent or monomer (via hydrogen abstraction), ultimately producing a superacid, HSbF₆.[10]

-

Initiation: The superacid protonates a monomer molecule (M), creating a carbocationic active center.

-

Propagation: The initiated monomer attacks another monomer in a chain-growth fashion, extending the polymer chain. The non-nucleophilic SbF₆⁻ counter-ion stabilizes the growing cationic chain end without causing termination.[11]

Caption: Mechanism of photoinitiated cationic polymerization using a diaryliodonium hexafluoroantimonate salt.

Experimental Protocol: Synthesis of Diphenyliodonium Hexafluoroantimonate

This protocol describes a metathesis (ion exchange) reaction to produce the photoinitiator from a more accessible diaryliodonium salt and this compound.

Materials:

-

Diphenyliodonium chloride (or another suitable salt like tosylate or iodide)

-

This compound (NaSbF₆)

-

Acetone

-

Ethanol

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve 0.1 mol of diphenyliodonium tosylate in 1000 mL of acetone.[10]

-

Addition: Under stirring at room temperature, add 31 g (0.12 mol) of this compound to the solution.[10]

-

Reaction: Continue stirring the reaction mixture at room temperature overnight. A precipitate of the sodium salt of the original counter-ion (e.g., sodium tosylate) will form.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove most of the acetone.[10]

-

Purification: Add ethanol to the residue to precipitate the desired diphenyliodonium hexafluoroantimonate product while the byproduct remains dissolved.

-

Isolation: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product as an off-white powder.[10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[12]

Table 4: Hazard and Safety Information

| Hazard Type | Description | Reference(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [10] |

| Irritation | Causes serious eye irritation. May cause respiratory tract irritation. | [10][12] |

| Chronic Effects | Chronic exposure may lead to fluoride poisoning (fluorosis) and may cause liver and kidney damage. | [12] |

| Environmental | Toxic to aquatic life with long-lasting effects. | [6][10] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[12]

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[6][12]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove and wash contaminated clothing before reuse.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong acids and oxidizing agents.[6][12]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations.

-

Waste Classification: As a compound containing antimony, it is classified as hazardous waste.[6]

-

Disposal Route: Dispose of contents and container to an approved waste disposal plant. Do not mix with other waste. Leave chemicals in their original containers.[10] Avoid release to the environment.[10] Handle uncleaned containers as you would the product itself.[10]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Spectroscopic studies of inorganic fluoro-complexes. Part I. The 19F nuclear magnetic resonance and vibrational spectra of hexafluorometallates of Groups IVA and IVB - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]

- 8. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]

- 9. Diphenyliodonium hexafluoroantimonate | CymitQuimica [cymitquimica.com]

- 10. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Sodium Hexafluoroantimonate (NaSbF₆): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of sodium hexafluoroantimonate (NaSbF₆), a versatile inorganic compound with applications in organic synthesis and materials science.[1] The document details its physicochemical characteristics, methods for their determination, and a representative synthesis workflow.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[2][3] It is recognized for the stability of the hexafluoroantimonate anion (SbF₆⁻), which is a large, non-nucleophilic anion. This property makes it a valuable counterion for highly reactive cations in various chemical reactions. The compound is air-sensitive and should be handled in an inert atmosphere.[2]

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below. It is important to note that there are discrepancies in the reported values for melting and boiling points in the available literature.

| Property | Value | Source(s) |

| Molecular Formula | F₆NaSb | [2][4][5] |

| Molecular Weight | 258.74 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder, colorless crystals, or chunks. | [1][2][7][8][9] |

| Density | 3.375 g/mL at 25 °C3.38 g/cm³ at 18 °C | [2][7][10][8] |

| Melting Point | 350 °CNot Applicable | [8][2][3][11] |

| Boiling Point | 19.5 °C at 760 mmHgNot Applicable | [2][3][4][11] |

| Crystal Structure | Cubic, space group Pa3 | [9][12] |

| Solubility | ||

| in Water | 128.6 g/100 g at 20 °C (very soluble)Slightly soluble (with slow hydrolysis) | [8][13][2][6][7][9][10] |

| in Acetone | Soluble | [1][8] |

| in Ethanol | Soluble | [1][8] |

| in Acetonitrile | Soluble | [1] |

| in Hydrogen Fluoride | 0.748 g/100 g at -78 °C | [8] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point (Thermal Analysis)

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Objective: To determine the melting point and thermal stability of NaSbF₆.

Procedure:

-

A small, accurately weighed sample (5-10 mg) of NaSbF₆ is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the DSC/TGA instrument.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent any reaction with air.

-

The heat flow to the sample is measured as a function of temperature. An endothermic peak in the DSC curve indicates a phase transition, such as melting.

-

Simultaneously, the TGA measures any mass loss as a function of temperature, which can indicate decomposition.

-

The onset temperature of the melting peak in the DSC thermogram is taken as the melting point.

Determination of Density

Method: Gas Pycnometry.

Objective: To determine the true density of the solid material.

Procedure:

-

The empty sample chamber of the gas pycnometer is calibrated.

-

A known mass of the dry NaSbF₆ powder is placed into the sample chamber.

-

The chamber is sealed and purged with a non-reactive gas (e.g., helium) to remove any adsorbed moisture or air.

-

The gas is introduced into the reference chamber at a known pressure.

-

A valve is opened to allow the gas to expand into the sample chamber.

-

The final pressure is measured, and the volume of the solid sample is calculated using the principles of the gas law.

-

The density is then calculated by dividing the mass of the sample by its volume.

Determination of Solubility

Method: Shake-Flask Method.[14]

Objective: To determine the solubility of NaSbF₆ in a given solvent at a specific temperature.

Procedure:

-

An excess amount of NaSbF₆ is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant saturated solution is carefully withdrawn using a filtered syringe to avoid aspirating any solid particles.

-

The concentration of NaSbF₆ in the solution is determined by a suitable analytical technique. Given the presence of antimony, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to accurately determine the antimony concentration, from which the solubility of NaSbF₆ can be calculated.

Determination of Crystal Structure

Method: X-ray Diffraction (XRD).

Objective: To confirm the crystal system and space group of NaSbF₆.

Procedure:

-

A fine powder of the NaSbF₆ sample is prepared and mounted on a sample holder.

-

The sample is placed in the XRD instrument.

-

The sample is irradiated with monochromatic X-rays of a known wavelength (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed.

-

The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the space group of the crystal structure by comparing the data with crystallographic databases or through ab initio structure determination methods.[15][16]

Synthesis Workflow

The following diagram illustrates a common industrial synthesis route for this compound, starting from sodium antimonate.

Caption: A flowchart illustrating the synthesis of this compound.

References

- 1. vicanchem.com [vicanchem.com]

- 2. This compound | 16925-25-0 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. brainly.in [brainly.in]

- 5. This compound | F6NaSb | CID 16689647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 六氟锑酸钠 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [chemister.ru]

- 9. Page loading... [guidechem.com]

- 10. This compound | 16925-25-0 [chemicalbook.com]

- 11. Silver hexafluoroantimonate | AgF6Sb | CID 16687962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sites.evergreen.edu [sites.evergreen.edu]

- 13. researchgate.net [researchgate.net]

- 14. Solubility Measurements | USP-NF [uspnf.com]

- 15. Crystal Structure Determination of XRD Data | Malvern Panalytical [malvernpanalytical.com]

- 16. youtube.com [youtube.com]

Synthesis of Sodium Hexafluoroantimonate from Sodium Antimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a direct synthesis method for sodium hexafluoroantimonate (NaSbF₆) starting from sodium antimonate (B1203111) (Na₃SbO₄). This process offers a more streamlined and cost-effective alternative to traditional multi-step syntheses. This document outlines the detailed experimental protocol, presents key quantitative data, and illustrates the manufacturing workflow.

Introduction

This compound is an inorganic compound with the chemical formula NaSbF₆. It exists as a white, hygroscopic powder that is highly soluble in water, forming a strongly acidic solution.[1] The hexafluoroantimonate anion (SbF₆⁻) possesses an octahedral structure, which contributes to its ability to stabilize high oxidation state metal ions, making it a valuable reagent in various chemical applications.[1] It finds utility as a fluorinating agent, electrolyte, catalyst, and promoter in organic synthesis and photochemical reactions.[1][2]

Traditional synthesis routes to this compound typically involve the initial preparation of hexafluoroantimonic acid (HSbF₆), which is then reacted with a sodium source like sodium hydroxide (B78521) or sodium carbonate.[1][3] This intermediate step of producing hexafluoroantimonic acid, often from antimony pentoxide or antimony pentafluoride and hydrofluoric acid, elongates the overall process.[1][3] The direct synthesis from sodium antimonate circumvents the need for isolating this intermediate, thereby simplifying the procedure and improving efficiency.[3][4]

Experimental Protocol

The following protocol is based on a direct synthesis method where sodium antimonate is reacted with hydrofluoric acid.[1][3]

Materials:

-

Industrial grade sodium antimonate (Na₃SbO₄)

-

Industrial grade hydrofluoric acid (HF, 40-55%)

-

Hydrogen peroxide (H₂O₂, 27.5%)

-

Polytetrafluoroethylene (PTFE)-lined reaction vessel

-

Plastic storage and filtration equipment

Procedure:

-

Reaction Setup: In a PTFE-lined reaction kettle, add 50 kg of industrial-grade sodium antimonate.

-

Addition of Reagents: To the sodium antimonate, add 65 kg of industrial-grade hydrofluoric acid and 300 ml of hydrogen peroxide. The molar ratio of sodium antimonate to hydrofluoric acid should be in the range of 1:6.6 to 1:9.5.[3] The hydrogen peroxide is added to oxidize any trivalent antimony (Sb³⁺) to pentavalent antimony (Sb⁵⁺).[3]

-

Reaction: Begin stirring the mixture and heat the reaction kettle to a temperature between 50-100°C (a specific example uses 95°C).[1][3] Maintain this temperature for 0.5 to 1 hour.[3]

-

Cooling and Filtration: After the reaction is complete, stop stirring and allow the mixture to cool to a temperature between 20-50°C.[3] Transfer the reacted material to a plastic storage tank for clarification. The supernatant is then filtered to remove any insoluble residues.[1][3]

-

Concentration: The filtrate is placed in a concentration kettle and heated indirectly to a temperature between 95-136°C (a specific example uses 125°C).[1][3] The solution is concentrated until its specific gravity reaches 1.7-2.0 g/cm³.[3]

-

Crystallization: The concentrated solution is then transferred to a crystallization tank and cooled to approximately 25°C. This cooling process leads to the precipitation of this compound crystals.[1][3]

-

Isolation and Drying: The crystallized product is isolated by filtration and then dried by centrifugal separation.[1][3]

-

Mother Liquor Recycling: The remaining mother liquor, which is rich in antimony, can be returned to the concentration stage for the next batch, improving the overall yield.[1][3]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis, as described in the cited literature.[1][3]

| Parameter | Value |

| Reactants | |

| Industrial Sodium Antimonate | 50 kg |

| Industrial Hydrofluoric Acid | 65 kg |

| Hydrogen Peroxide | 300 ml |

| Reaction Conditions | |

| Reaction Temperature | 95°C |

| Reaction Time | 0.5 hours |

| Concentration Temperature | 125°C |

| Final Solution Specific Gravity | 1.8 g/cm³ |

| Crystallization Temperature | 25°C |

| Product | |

| Yield of this compound | 35 kg |

| Product Composition | |

| Antimony (Sb) | 46.78% |

| Total Fluorine (F) | 43.90% |

| Free Fluorine (F) | 0.45% |

| Sodium (Na) | 8.35% |

| Trivalent Antimony (Sb³⁺) | 0.01% |

| Iron (Fe) | 0.0015% |

| Process Efficiency | |

| Antimony Recovery Rate | 99.3% |

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The direct synthesis of this compound from sodium antimonate presents a viable and efficient manufacturing process. By eliminating the need for the preparation of an intermediate product, this method offers advantages in terms of process simplification and cost-effectiveness.[3] The high recovery rate of antimony further enhances the economic and environmental viability of this approach. This technical guide provides a comprehensive overview for researchers and professionals in the field, enabling a clear understanding of the synthesis protocol and its associated parameters.

References

A Technical Guide to the Traditional Synthesis of Sodium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

Sodium hexafluoroantimonate (NaSbF₆) is a versatile inorganic compound with significant applications in organic synthesis, catalysis, and materials science. Its utility often stems from the non-coordinating nature of the hexafluoroantimonate anion (SbF₆⁻). This guide provides an in-depth overview of the core traditional methods for the synthesis of this compound, presenting detailed experimental protocols, comparative data, and workflow visualizations to support research and development activities.

Overview of Synthetic Strategies

Historically, the synthesis of this compound has been approached through several key pathways. These methods can be broadly categorized as:

-

Direct Combination/Reaction: Involving the direct reaction of an antimony halide with a sodium salt.

-

Oxidative Fluorination: Utilizing a strong fluorinating agent to oxidize a lower-valent antimony compound in the presence of a sodium source.

-

Neutralization of Hexafluoroantimonic Acid: A two-step process involving the initial preparation of hexafluoroantimonic acid (HSbF₆) followed by its neutralization with a sodium base.

-

Reaction with Sodium Antimonate (B1203111): A more contemporary approach that offers a more direct and cost-effective route to the final product.

This guide will focus on the traditional methods, while also providing details on the more modern sodium antimonate process for comparative purposes.

Traditional Synthesis Methodologies

The traditional routes to this compound, while effective, often involve hazardous reagents and multi-step processes.

Synthesis from Antimony Pentafluoride and Sodium Fluoride (B91410)

This method represents the most straightforward approach, involving the direct reaction of antimony pentafluoride (SbF₅) with sodium fluoride (NaF).

Reaction: SbF₅ + NaF → NaSbF₆

Experimental Protocol: While specific industrial-scale protocols are proprietary, a general laboratory procedure can be outlined. The reaction is typically carried out in an inert solvent or via a solid-state reaction. Due to the highly hygroscopic and reactive nature of antimony pentafluoride, strict anhydrous conditions are essential. The reaction is exothermic, and temperature control is crucial to prevent the formation of byproducts.

Synthesis via Oxidation of Antimony Trioxide

This method employs a powerful fluorinating and oxidizing agent, bromine trifluoride (BrF₃), to convert antimony trioxide (Sb₂O₃) into the desired product in the presence of sodium fluoride.

Reaction: 6Sb₂O₃ + 20BrF₃ + 12NaF → 12NaSbF₆ + 10Br₂ + 9O₂[1]

Experimental Protocol: Detailed experimental procedures for this method are not widely published due to the extreme hazards associated with bromine trifluoride. The reaction is highly exothermic and produces toxic and corrosive byproducts. It requires specialized equipment designed to handle highly reactive fluorinating agents.

Synthesis via Neutralization of Hexafluoroantimonic Acid

This two-step approach was a common traditional method.[2] It involves the initial preparation of hexafluoroantimonic acid, followed by its reaction with a sodium base.

Step 1: Synthesis of Hexafluoroantimonic Acid Hexafluoroantimonic acid can be prepared by reacting antimony pentoxide (Sb₂O₅) or antimony pentafluoride (SbF₅) with anhydrous hydrogen fluoride (HF).[2]

Reaction (from Antimony Pentoxide): Sb₂O₅ + 12HF → 2HSbF₆ + 5H₂O

Reaction (from Antimony Pentafluoride): SbF₅ + HF → HSbF₆

Step 2: Neutralization to Form this compound The resulting hexafluoroantimonic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield this compound.[2]

Reaction (with Sodium Hydroxide): HSbF₆ + NaOH → NaSbF₆ + H₂O

Reaction (with Sodium Carbonate): 2HSbF₆ + Na₂CO₃ → 2NaSbF₆ + H₂O + CO₂

Drawbacks of Traditional Methods: These traditional methods suffer from several disadvantages, including the use of highly corrosive and hazardous reagents like bromine trifluoride and anhydrous hydrogen fluoride, lengthy reaction times, and the production of hazardous byproducts that require careful handling and disposal.[3]

A More Direct Synthesis Route: From Sodium Antimonate

A more modern and industrially relevant method involves the direct reaction of sodium antimonate (NaSbO₃) with hydrofluoric acid. This method is considered more cost-effective and easier to control as it avoids the preparation of intermediate products like hexafluoroantimonic acid or antimony pentafluoride.[2]

Experimental Protocol: A detailed experimental protocol is described in Chinese patent CN1743273A.[2] The process involves the following key steps:

-

Dissolution: Industrial-grade sodium antimonate is dissolved in hydrofluoric acid. A small amount of hydrogen peroxide is added to oxidize any trivalent antimony to the pentavalent state.

-

Reaction: The mixture is heated to facilitate the reaction.

-

Filtration: The resulting solution is filtered to remove any insoluble residues.

-

Concentration: The filtrate is concentrated by heating until a specific gravity of 1.7-2.0 g/cm³ is reached.

-

Crystallization: The concentrated solution is cooled to induce crystallization of this compound.

-

Separation and Drying: The crystals are separated by centrifugation and then dried.

Quantitative Data Summary

The following table summarizes the quantitative data for the direct synthesis method from sodium antimonate, as detailed in patent CN1743273A.[2]

| Parameter | Value |

| Reactants | |

| Sodium Antimonate (industrial grade) | 50 kg |

| Hydrofluoric Acid (industrial grade) | 65 kg |

| Hydrogen Peroxide | 300 ml |

| Reaction Conditions | |

| Dissolution Temperature | 50-100 °C |

| Dissolution Time | 0.5-1 hour |

| Concentration Temperature | 95-136 °C |

| Final Solution Specific Gravity | 1.7-2.0 g/cm³ |

| Crystallization Temperature | 15-45 °C |

| Crystallization Time | 0.5-2 hours |

| Product Composition | |

| Antimony (Sb) | 46.78% |

| Total Fluorine (F) | 43.90% |

| Free Fluorine (F) | 0.45% |

| Sodium (Na) | 8.35% |

| Trivalent Antimony (Sb³⁺) | 0.01% |

| Iron (Fe) | 0.0015% |

| Yield | |

| Dried this compound | 35 kg |

Visualized Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthesis methods.

Caption: Synthesis from Antimony Pentafluoride.

Caption: Synthesis from Antimony Trioxide.

References

Unveiling the Crystalline Architecture of Sodium Hexafluoroantimonate (NaSbF6): A Technical Guide

An in-depth analysis of the crystal structure, space group, and synthesis of sodium hexafluoroantimonate (NaSbF6), a compound of significant interest in materials science and inorganic chemistry. This guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of its crystallographic properties and the methodologies used for its characterization.

This compound (NaSbF₆) is an inorganic compound that crystallizes in at least two polymorphic forms: a high-symmetry cubic phase and a lower-symmetry rhombohedral modification. The structural details of these phases are crucial for understanding the compound's physical and chemical properties, which underpin its applications in various fields, including as a catalyst and in the synthesis of other hexafluoroantimonate salts.

Crystal Structure and Space Group

The most commonly reported crystal structure of NaSbF₆ is a cubic phase. This structure is characterized by a well-defined arrangement of sodium cations (Na⁺) and hexafluoroantimonate anions (SbF₆⁻) in a highly ordered lattice. In addition to the cubic phase, a rhombohedral modification of NaSbF₆ has also been identified, representing a structural distortion to a lower symmetry.

Cubic Phase

The cubic modification of this compound crystallizes in the space group Pa-3.[1] This space group belongs to the cubic crystal system, indicating a high degree of symmetry in the arrangement of atoms. The structure consists of sodium ions and octahedral hexafluoroantimonate ions.[2]

Rhombohedral Phase

A rhombohedral modification of NaSbF₆ has also been reported.[2] This phase represents a lower-symmetry polymorph and is structurally related to the cubic phase. The transition between the rhombohedral and cubic phases can be influenced by factors such as temperature and pressure.

Quantitative Crystallographic Data

The precise arrangement of atoms within the crystal lattice is defined by the unit cell parameters and the fractional atomic coordinates. For the cubic phase of NaSbF₆, the following crystallographic data has been reported:

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Pa-3 | [1] |

| Unit Cell Parameter (a) | 8.20 Å | |

| Unit Cell Volume | 551.37 ų | |

| Formula Units (Z) | 4 | |

| Atomic Coordinates | See detailed table below |

Atomic Coordinates for Cubic NaSbF₆ (Space Group Pa-3):

| Atom | Wyckoff Position | x | y | z |

| Na | 4a | 0 | 0 | 0 |

| Sb | 4b | 0.5 | 0.5 | 0.5 |

| F | 24d | 0.345 | 0.655 | 0.845 |

Note: The atomic coordinates for fluorine are representative and subject to refinement in specific structural analyses.

Experimental Protocols

The determination of the crystal structure of NaSbF₆ relies on single-crystal X-ray diffraction (SC-XRD), a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal. The general workflow for such an analysis involves crystal synthesis and growth, followed by diffraction data collection and structure refinement.

Synthesis of NaSbF₆ Crystals

Several methods have been reported for the synthesis of this compound. High-quality single crystals suitable for SC-XRD can be obtained through controlled crystallization from a solution.

Synthesis from Antimony Pentafluoride and Sodium Fluoride (B91410):

A common laboratory-scale synthesis involves the direct reaction of antimony pentafluoride (SbF₅) with sodium fluoride (NaF) in a suitable solvent, such as anhydrous hydrogen fluoride (HF).

-

Reaction: SbF₅ + NaF → NaSbF₆

-

Procedure: Equimolar amounts of SbF₅ and NaF are reacted in anhydrous HF under an inert atmosphere to prevent hydrolysis. Slow evaporation of the solvent or cooling of a saturated solution can yield single crystals of NaSbF₆.

Industrial Synthesis from Sodium Antimonate (B1203111):

An industrial method involves the reaction of sodium antimonate with hydrofluoric acid.

-

Procedure: Industrial-grade sodium antimonate is treated with hydrofluoric acid, followed by purification and crystallization steps to obtain NaSbF₆.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines a general experimental protocol for the determination of the crystal structure of NaSbF₆ using SC-XRD.

-

Crystal Mounting: A suitable single crystal of NaSbF₆ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like NaSbF₆ follows a logical and systematic workflow, from synthesis to the final refined structure.

This comprehensive technical guide provides a foundational understanding of the crystal structure and characterization of this compound. The detailed crystallographic data and experimental methodologies serve as a valuable resource for researchers working with this and related inorganic compounds.

References

A Technical Guide to the Solubility of Sodium Hexafluoroantimonate (NaSbF₆)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of sodium hexafluoroantimonate (NaSbF₆), a versatile inorganic compound used as a catalyst, photoinitiator, and fluorinating agent in various chemical and pharmaceutical applications. Understanding its solubility and reactivity in different media is critical for its effective use, storage, and handling.

Solubility Profile

This compound exhibits varied solubility depending on the solvent system. It is notably soluble in water and polar organic solvents. However, its dissolution in protic solvents, particularly water, is accompanied by chemical reaction.

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. There are conflicting reports regarding its solubility in water, with some sources indicating high solubility and others describing it as slightly soluble. This discrepancy may be related to the compound's tendency to hydrolyze.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Notes / Reference |

| Water | H₂O | 128.6 | 20 | [1] |

| Water | H₂O | 100 (1000 g/L) | 20 | [2] |

| Water | H₂O | "very soluble" | Not Specified | [3] |

| Water | H₂O | "slightly soluble" | Not Specified | [2][4][5][6] |

| Water | H₂O | "soluble" | Not Specified | [7] |

| Acetone (B3395972) | (CH₃)₂CO | "soluble" | Not Specified | [1][8][9] |

| Ethanol | C₂H₅OH | "soluble" | Not Specified | [1][8][9] |

| Acetonitrile | CH₃CN | "soluble" | Not Specified | [8][9] |

| Hydrogen Fluoride (B91410) | HF | 0.748 | -78 | [1] |

Reactivity in Solvents

The utility of this compound is often dictated by its stability in the chosen solvent.

In aqueous solutions, this compound undergoes slow and partial hydrolysis.[7] This reaction leads to the formation of a strongly acidic solution.[10] The hexafluoroantimonate anion (SbF₆⁻) reacts with water, which can affect the pH of the solution and the integrity of the compound over time. This reactivity is a critical consideration for applications in aqueous media, where pH stability is required.

This compound is soluble in polar organic solvents, particularly polar aprotic solvents like acetone and acetonitrile, and polar protic solvents like ethanol.[8][9] These solvents are often preferred for applications where the hydrolysis of the SbF₆⁻ anion must be avoided, such as in organic synthesis where the compound is used as a catalyst or a source of a non-coordinating anion. Its solubility in nonpolar solvents is generally poor.

Experimental Protocols

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.[11][12]

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for an extended period (ranging from 12 to 72 hours) to ensure that thermodynamic equilibrium between the solid and dissolved phases is reached.[12] The temperature is kept constant throughout this process.

-

Sampling and Phase Separation: Once equilibrium is achieved, agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a filtered syringe to prevent any undissolved solid from being collected.

-

Analysis: The concentration of this compound in the collected sample is determined. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Spectroscopic Analysis: Techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of antimony (Sb) in the solution.

-

Titration: The fluoride content could be determined via titration.

-

-

Calculation: The solubility is calculated and typically expressed as grams of solute per 100 grams of solvent or grams of solute per liter of solution.[11]

Visualization

The following diagram illustrates the key considerations for selecting an appropriate solvent for this compound based on its solubility and reactivity profile.

References

- 1. This compound [chemister.ru]

- 2. This compound(V) technical grade 16925-25-0 [sigmaaldrich.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 16925-25-0 [chemicalbook.com]

- 5. This compound CAS#: 16925-25-0 [m.chemicalbook.com]

- 6. This compound(V) technical grade 16925-25-0 [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. vicanchem.com [vicanchem.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. fountainheadpress.com [fountainheadpress.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability and Reactivity of Sodium Hexafluoroantimonate (NaSbF₆)

For Researchers, Scientists, and Drug Development Professionals

Sodium hexafluoroantimonate (NaSbF₆) is an inorganic salt with growing importance in various scientific fields, including organic synthesis, catalysis, and materials science.[1] A thorough understanding of its chemical stability and reactivity is paramount for its safe and effective handling and application. This guide provides a comprehensive overview of the current knowledge on the stability and reactivity of NaSbF₆, tailored for a technical audience.

Core Chemical Properties

This compound is a white, crystalline powder.[1] The strong coordination bond between the central antimony atom and the six fluorine atoms in the hexafluoroantimonate anion ([SbF₆]⁻) contributes to its overall stability.[2]

Table 1: Physical and Chemical Properties of NaSbF₆

| Property | Value | Reference(s) |

| Molecular Formula | NaSbF₆ | [3] |

| Molecular Weight | 258.74 g/mol | [4] |

| Appearance | White rhombic crystals | [5] |

| Density | 3.38 g/cm³ at 18°C | [5] |

| Melting Point | 350°C | [5] |

| Solubility in Water | 128.6 g/100 g at 20°C | [5] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, and acetonitrile | [1][5] |

Chemical Stability

The stability of NaSbF₆ is a critical factor in its storage, handling, and application. This section details its thermal and hydrolytic stability.

Thermal Stability

Hydrolytic Stability

In aqueous solutions, this compound undergoes slow, partial hydrolysis.[3] The hydrolysis of the hexafluoroantimonate ion ([SbF₆]⁻) is notably more rapid than that of the analogous hexafluorophosphate (B91526) ([PF₆]⁻) and hexafluoroarsenate (B1215188) ([AsF₆]⁻) ions.[6] The hydrolysis process involves the stepwise replacement of fluoride (B91410) ions with hydroxide (B78521) ions, leading to the formation of various hydroxofluoroantimonate species and ultimately, hydrated antimony oxides.

The overall hydrolysis reaction can be represented as:

[SbF₆]⁻(aq) + 4H₂O(l) ⇌ [Sb(OH)₄F₂]⁻(aq) + 4HF(aq)

It is important to note that aqueous solutions of NaSbF₆ can become acidic due to the formation of hydrofluoric acid (HF) during hydrolysis.[7]

Chemical Reactivity

The reactivity of NaSbF₆ is largely dictated by the properties of the hexafluoroantimonate anion, which is a very weak base and a non-coordinating anion.[8] This characteristic allows it to be a stable counter-ion for highly reactive cations.

Reactivity with Acids

This compound is generally unreactive towards weak acids. However, it can react with strong acids and superacids. For instance, in the presence of hydrogen fluoride (HF) and a strong Lewis acid like antimony pentafluoride (SbF₅), the hexafluoroantimonate ion is in equilibrium with other polyfluoroantimonate species, a fundamental aspect of superacid chemistry.[8] While specific reaction data with common strong acids like sulfuric acid is not detailed in the available literature, it is anticipated that a strong acid could protonate the fluoride ligands, potentially leading to the release of HF, especially at elevated temperatures. For example, the complete protonation of sulfuric acid has been achieved using the superacid HF/SbF₅ to form [H₃SO₄]⁺[SbF₆]⁻.[9]

Reactivity with Bases

As a salt of a very strong acid (fluoroantimonic acid) and a strong base (sodium hydroxide), NaSbF₆ does not exhibit significant reactivity with weak bases. In the presence of strong bases, such as concentrated sodium hydroxide, the hydrolysis of the [SbF₆]⁻ anion is expected to be driven to completion, leading to the precipitation of hydrated antimony oxides. One of the traditional synthesis methods for NaSbF₆ involves the reaction of hexafluoroantimonic acid with sodium hydroxide.[7]

Reactivity with Oxidizing Agents

Information regarding the reactivity of NaSbF₆ with common oxidizing agents is limited. However, given that the antimony is in its highest oxidation state (+5), it is not expected to be readily oxidized further. The fluoride ligands are also generally resistant to oxidation. Therefore, NaSbF₆ is expected to be stable in the presence of most common oxidizing agents under normal conditions.

Experimental Protocols

Detailed, standardized experimental protocols for the stability and reactivity testing of NaSbF₆ are not widely published. However, established methods for inorganic salts can be adapted.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of NaSbF₆.

Methodology (General):

-

A small, accurately weighed sample of NaSbF₆ (typically 5-10 mg) is placed in an inert crucible (e.g., platinum or alumina).

-

The crucible is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature is identified as the onset temperature of mass loss in the TGA curve.

Caption: General workflow for determining thermal stability using TGA.

Determination of Hydrolytic Stability

Objective: To quantify the rate of hydrolysis of NaSbF₆ under controlled conditions.

Methodology (General):

-

Prepare a solution of NaSbF₆ of known concentration in a buffered aqueous solution at a specific pH and temperature.

-

At regular time intervals, withdraw aliquots of the solution.

-

Quench the hydrolysis reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).

-

Analyze the concentration of fluoride ions in the aliquots using a fluoride ion-selective electrode (ISE) or by ion chromatography.

-

The rate of hydrolysis can be determined by plotting the change in fluoride ion concentration over time.

Caption: Simplified representation of the hydrolysis of the [SbF₆]⁻ anion.

Summary and Conclusion

This compound is a thermally stable inorganic salt with a high melting point. It exhibits slow, partial hydrolysis in aqueous solutions, a characteristic that distinguishes it from other hexafluorometallate salts. Its reactivity is dominated by the weakly coordinating nature of the hexafluoroantimonate anion, making it a valuable component in superacid chemistry and as a counter-ion for reactive cations.

While a significant body of qualitative information exists, there is a notable lack of quantitative data, particularly regarding its thermal decomposition profile and the kinetics of its hydrolysis under various conditions. Further research in these areas would provide a more complete understanding of the chemical behavior of NaSbF₆ and facilitate its broader application in research and development. Researchers and drug development professionals should exercise caution, particularly with regard to its hydrolysis and potential for HF release in aqueous environments, and its incompatibility with strong acids.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 16925-25-0 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | F6NaSb | CID 16689647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemister.ru]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Fluoroantimonate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Sodium Hexafluoroantimonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of sodium hexafluoroantimonate (NaSbF₆) in aqueous solutions. It covers the reaction mechanism, influencing factors, and analytical methodologies for its characterization. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Introduction to this compound

This compound, with the chemical formula NaSbF₆, is a colorless crystalline solid soluble in water[1]. It is known to undergo slow partial hydrolysis in aqueous solutions[1]. The hexafluoroantimonate anion, SbF₆⁻, is the conjugate base of the superacid fluoroantimonic acid, highlighting its general stability. However, in aqueous environments, this stability is not absolute, and the anion is susceptible to a stepwise substitution of fluoride (B91410) ligands by hydroxide (B78521) groups. Understanding the kinetics and mechanism of this hydrolysis is crucial for applications where NaSbF₆ is used in aqueous or moist environments, including its use as a catalyst and in materials science. While sometimes used as a pharmaceutical intermediate, its direct role in biological signaling pathways related to drug development is not documented; its relevance is primarily in synthetic chemistry.

The Hydrolysis of the Hexafluoroantimonate Anion

The hydrolysis of the hexafluoroantimonate (SbF₆⁻) anion is a process of significant interest in fluorine and inorganic chemistry. Unlike the highly stable hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (B1215188) (AsF₆⁻) anions, the hydrolysis of SbF₆⁻ is measurably rapid[2][3].

Reaction Mechanism and Products

The hydrolysis of SbF₆⁻ proceeds in a stepwise manner, where fluoride ligands are sequentially replaced by hydroxide groups. The first step of this hydrolysis is the formation of the hydroxopentafluoroantimonate(V) ion, [SbF₅(OH)]⁻.

Reaction: SbF₆⁻(aq) + H₂O(l) ⇌ [SbF₅(OH)]⁻(aq) + HF(aq)

This initial hydrolysis product has been identified through Raman spectroscopy, which shows the emergence of new vibrational bands corresponding to the [SbF₅(OH)]⁻ species in aqueous solutions of NaSbF₆. The addition of hydrofluoric acid (HF) to the solution can suppress this hydrolysis, shifting the equilibrium back towards the SbF₆⁻ anion.

Further hydrolysis can occur, leading to the formation of more highly substituted species, such as [SbF₄(OH)₂]²⁻ and potentially culminating in the formation of antimony(V) oxide or hydrated antimony pentoxide. The overall hydrolysis process can be represented by the following general equation:

SbF₆⁻ + nH₂O ⇌ [SbF₆₋ₙ(OH)ₙ]⁻ + nHF

Factors Influencing Hydrolysis

The rate and extent of SbF₆⁻ hydrolysis are influenced by several factors:

-

Acidity (pH): The hydrolysis of SbF₆⁻ is significantly affected by the pH of the solution. The presence of a strong acid, such as HF, can inhibit the forward reaction by Le Chatelier's principle. Conversely, in basic solutions, the neutralization of the HF produced would drive the hydrolysis forward.

-

Concentration: The concentration of NaSbF₆ in the solution will influence the overall rate of hydrolysis.

-

Presence of Other Ions: While not specifically documented for SbF₆⁻, studies on analogous compounds like Na₂SiF₆ and Na₂SnF₆ show that the presence of cations such as Ca²⁺ can influence the hydrolysis process[4].

Quantitative Data Summary

Table 1: Summary of Qualitative Hydrolysis Characteristics of Hexafluoropnictate Ions

| Ion | Relative Hydrolysis Rate | Primary Hydrolysis Product | Notes |

| PF₆⁻ | Negligible | - | Considered stable in aqueous solutions under normal conditions. |

| AsF₆⁻ | Negligible | - | Similar stability to PF₆⁻ under normal conditions. |

| SbF₆⁻ | Measurably Rapid | [SbF₅(OH)]⁻ | Hydrolysis is observable and proceeds at a noticeable rate. |

Table 2: Raman Spectral Data for SbF₆⁻ and its Hydrolysis Product

| Species | Raman Band (cm⁻¹) | Assignment | Reference |

| SbF₆⁻ (solid NaSbF₆) | ~650 | ν₁(a₁g) | |

| SbF₆⁻ (in 48% HF) | ~650 | ν₁(a₁g) | |

| [SbF₅(OH)]⁻ (in H₂O) | 649, 638, 573, 557 | Sb-F stretching modes |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the hydrolysis of this compound.

Raman Spectroscopic Analysis of Hydrolysis

This protocol is adapted from the study by Griffiths and Walrafen.

Objective: To qualitatively observe the hydrolysis of NaSbF₆ and the effect of added acid.

Materials:

-

This compound (NaSbF₆)

-

Deionized water

-

Hydrofluoric acid (HF), 48% solution

-

Raman spectrometer with appropriate laser excitation (e.g., Ar⁺ laser)

-

Sample cells (e.g., quartz cuvettes)

Procedure:

-

Sample Preparation:

-

Prepare a saturated aqueous solution of NaSbF₆ in deionized water.

-

Prepare a second solution of NaSbF₆ in 48% aqueous HF.

-

Obtain a sample of solid, anhydrous NaSbF₆.

-

-

Raman Spectrum of Solid NaSbF₆:

-

Acquire the Raman spectrum of the solid NaSbF₆ to establish the baseline spectrum of the unhydrolyzed SbF₆⁻ anion.

-

-

Raman Spectrum of Aqueous NaSbF₆:

-

Acquire the Raman spectrum of the aqueous NaSbF₆ solution. Observe the changes in the Sb-F stretching region (around 650 cm⁻¹) compared to the solid-state spectrum. The appearance of new peaks indicates the formation of hydrolysis products.

-

-

Raman Spectrum of NaSbF₆ in HF:

-

Acquire the Raman spectrum of the NaSbF₆ solution in 48% HF. Compare this spectrum to the aqueous solution spectrum to observe the suppression of the hydrolysis product peaks.

-

Data Analysis:

-

Compare the peak positions and relative intensities of the Raman bands in the three spectra.

-

The presence of new bands in the aqueous solution that are absent or diminished in the solid and HF-containing samples provides evidence for the formation of hydrolysis products like [SbF₅(OH)]⁻.

Monitoring Hydrolysis Kinetics with a Fluoride Ion-Selective Electrode (ISE)

This protocol is a generalized procedure for monitoring the release of fluoride ions during the hydrolysis of NaSbF₆.

Objective: To quantitatively measure the rate of fluoride ion production as a proxy for the rate of hydrolysis.

Materials:

-

This compound (NaSbF₆)

-

Deionized water

-

Fluoride standards (e.g., 0.1 M, 0.01 M, 0.001 M NaF)

-

Total Ionic Strength Adjustment Buffer (TISAB)

-

Fluoride Ion-Selective Electrode (ISE)

-

Reference electrode (or a combination ISE)

-

pH/mV meter

-

Thermostatted reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

ISE Calibration:

-

Prepare a series of fluoride standards of known concentrations.

-

For each standard, mix a known volume with an equal volume of TISAB solution.

-

Measure the potential (mV) of each standard solution using the fluoride ISE.

-

Plot a calibration curve of potential (mV) versus the logarithm of the fluoride concentration. The slope should be approximately -59 mV per decade change in concentration at 25°C.

-

-

Kinetic Measurement:

-

Prepare a solution of NaSbF₆ of known concentration in deionized water in the thermostatted reaction vessel.

-

Add the appropriate volume of TISAB to the solution.

-

Immerse the fluoride ISE and reference electrode in the solution and begin stirring at a constant rate.

-

Record the potential (mV) at regular time intervals.

-

-

Data Analysis:

-

Using the calibration curve, convert the potential readings at each time point to fluoride ion concentration.

-

Plot the concentration of fluoride ions versus time.

-

The initial rate of hydrolysis can be determined from the initial slope of this curve.

-

By varying the initial concentration of NaSbF₆, the reaction order with respect to SbF₆⁻ can be determined.

-

¹⁹F NMR Spectroscopic Analysis

Objective: To observe the changes in the fluorine chemical environment as hydrolysis proceeds.

Materials:

-

This compound (NaSbF₆)

-

D₂O (for locking the NMR signal)

-

NMR spectrometer with a fluorine probe

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a solution of NaSbF₆ in D₂O in an NMR tube.

-

-

¹⁹F NMR Spectrum of Fresh Solution:

-

Acquire a ¹⁹F NMR spectrum of the freshly prepared solution. This will show the signal corresponding to the SbF₆⁻ anion.

-

-

Time-Resolved ¹⁹F NMR Spectroscopy:

-

Acquire a series of ¹⁹F NMR spectra of the same sample at regular time intervals.

-

Observe the appearance of new signals and the decrease in the intensity of the initial SbF₆⁻ signal over time.

-

-

Data Analysis:

-

The new signals can be assigned to the fluorine atoms in the hydrolysis products, such as the four equivalent equatorial fluorines and the one axial fluorine in [SbF₅(OH)]⁻.

-

By integrating the signals, the relative concentrations of SbF₆⁻ and its hydrolysis products can be determined as a function of time, allowing for kinetic analysis.

-

Mandatory Visualizations

Caption: Stepwise hydrolysis pathway of the hexafluoroantimonate anion.

Caption: Experimental workflow for kinetic analysis using a fluoride ISE.

References

An In-depth Technical Guide on the Toxicological Properties of Sodium Hexafluoroantimonate

Disclaimer: Limited toxicological data is available for sodium hexafluoroantimonate specifically. This guide extrapolates information from studies on related antimony and fluoride (B91410) compounds. All data and methodologies should be considered in this context, and further research on this compound is warranted.

Introduction

This compound (NaSbF₆) is an inorganic compound used in various industrial applications. Due to its composition, its toxicological profile is determined by the combined effects of the sodium cation, the hexafluoroantimonate anion (SbF₆⁻), and its dissociation products, primarily antimony and fluoride ions. This guide provides a comprehensive overview of the known and anticipated toxicological properties of this compound, drawing from data on analogous compounds to inform researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | NaSbF₆ | |

| Molecular Weight | 258.74 g/mol | |

| Appearance | White to off-white powder or chunks | |

| Solubility | Slightly soluble in water | |

| Density | 3.375 g/mL at 25 °C |

Toxicological Profile Summary

This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. The primary health hazards are associated with the toxicity of antimony and fluoride.

Acute Toxicity

No specific LD50 or LC50 data for this compound are available. The acute toxicity is extrapolated from related compounds.

| Compound | Route | Species | LD50 | Reference |

| Antimony Potassium Tartrate | Oral | Rat | 115 mg/kg | |

| Sodium Fluoride | Oral | Rat | 31 - 102 mg/kg | |

| Sodium Fluoride | Oral | Mouse | 26 - 94 mg/kg |

Signs and Symptoms of Acute Exposure:

-

Ingestion: Gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea. In severe cases, it may lead to hemorrhagic gastritis.

-

Inhalation: Irritation of the respiratory tract, potentially causing laryngitis, tracheitis, and bronchitis.

-

Systemic Effects: Cardiac effects, including altered electrocardiograms (prolonged QT interval, T-wave inversion), and potential for life-threatening arrhythmias. Acute renal and hepatic injury may also occur.

Chronic Toxicity

Long-term exposure to antimony compounds can lead to pneumoconiosis, a lung disease caused by dust inhalation. Chronic fluoride exposure is known to cause fluorosis, affecting teeth and bones.

| Endpoint | Effect | Compound(s) Studied |

| Respiratory | Pneumoconiosis, chronic inflammation, fibrosis | Antimony trioxide, Antimony trisulfide |

| Cardiovascular | Altered electrocardiograms | Antimony compounds |

| Gastrointestinal | Stomach pain, diarrhea, ulcers | Antimony compounds |

| Skeletal | Fluorosis (pain, disability) | Fluoride |

Carcinogenicity

There is inadequate evidence for the carcinogenicity of antimony compounds in humans, though some studies on workers exposed to antimony trioxide suggest an increased risk of lung cancer. The International Agency for Research on Cancer (IARC) classifies antimony trioxide as "possibly carcinogenic to humans" (Group 2B).

Mutagenicity and Genotoxicity

In vitro studies on antimony compounds have shown positive results for chromosomal aberrations in human leukocytes. However, antimony compounds generally do not induce gene mutations in bacteria or cultured mammalian cells. Some studies indicate that antimony can cause oxidative DNA damage.

Reproductive and Developmental Toxicity

Studies on rats have suggested that antimony can be transferred transplacentally and through breast milk. High doses of sodium fluoride have been shown to have adverse effects on fertility and fetotoxicity in female rats.

Mechanisms of Toxicity

The toxicity of this compound is likely a result of the combined actions of antimony and fluoride.

Antimony: The primary mechanism of antimony toxicity is believed to be its ability to bind to sulfhydryl groups in proteins and enzymes, leading to their inactivation. This can disrupt cellular processes and enhance oxidative stress.

Fluoride: Fluoride acts as an enzymatic poison and can induce oxidative stress. It can also disrupt hormonal signaling and has been associated with neurotoxicity. In synergy with aluminum, fluoride can act as a false signal in G protein-coupled signaling cascades.

Signaling Pathways

Fluoride-Mediated Signaling Pathway Disruption: Excessive fluoride exposure has been shown to affect several signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and Wnt/β-catenin pathways.

Caption: Fluoride-induced activation of the JNK/p38 MAPK signaling pathway.

Caption: Fluoride-mediated downregulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols based on OECD guidelines for acute oral and inhalation toxicity testing of chemical substances.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To identify a dose that causes evident toxicity but not mortality.

Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity Testing (Fixed Dose Procedure).

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats preferred), typically females as they are often slightly more sensitive.

-

Housing and Fasting: Animals are caged individually or in small groups and fasted overnight before dosing (water ad libitum).

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water or corn oil).

-

Administration: A single dose is administered by gavage.

-

Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Dosing is sequential, with a pause of at least 24 hours between animals.

-

Main Study: Once a dose causing evident toxicity is identified, a confirmatory group of animals is dosed at that level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Objective: To determine the median lethal concentration (LC50) and assess toxic effects from a single, short-term inhalation exposure.

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats are the preferred species).

-

Exposure System: A dynamic inhalation chamber (nose-only or whole-body) is used to generate a stable concentration of the test substance in the air.

-

Atmosphere Generation: The test substance is aerosolized as a dust or mist. Particle size distribution is characterized to ensure respirability.

-

Exposure Conditions: Animals are exposed for a defined period (typically 4 hours).

-

Concentration Groups: Multiple groups of animals (e.g., 5 males and 5 females per group) are exposed to different concentrations of the test substance, plus a control group exposed to clean air.

-

Observations: Animals are monitored during and after exposure for signs of toxicity. They are observed for at least 14 days post-exposure for mortality, clinical signs, and body weight changes.

-

Pathology: Gross necropsy is performed on all animals. Histopathology may be conducted on the respiratory tract and other target organs.

-

Data Analysis: The LC50 is calculated using appropriate statistical methods.

Conclusion

The toxicological properties of this compound have not been thoroughly investigated. Based on data from related antimony and fluoride compounds, it is expected to be harmful upon acute exposure via ingestion and inhalation, with the potential for chronic effects on the respiratory and skeletal systems. The mechanisms of toxicity likely involve the disruption of enzymatic functions and the induction of oxidative stress. Due to the lack of specific data, caution should be exercised when handling this compound, and further research is crucial to fully characterize its toxicological profile and establish safe exposure limits.

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Glycopyrronium Bromide

Disclaimer: The CAS number 16925-25-0 provided in the topic corresponds to Sodium Hexafluoroantimonate, an inorganic salt. However, the request for an in-depth technical guide for researchers, scientists, and drug development professionals, including details on signaling pathways, strongly suggests an interest in a pharmacologically active substance. Based on the context, this guide will focus on Glycopyrronium (B1196793) Bromide (CAS No. 51186-83-5 for the bromide salt and 596-51-0 for the active cation, glycopyrronium), a well-established anticholinergic drug.

Introduction

Glycopyrronium bromide, also known as glycopyrrolate, is a synthetic quaternary ammonium (B1175870) antimuscarinic agent.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, with a particular selectivity for M1 and M3 receptor subtypes.[1][2] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[3] This property makes it a valuable therapeutic agent in various clinical applications, including the reduction of secretions during anesthesia, management of peptic ulcers, and as a long-acting bronchodilator for chronic obstructive pulmonary disease (COPD).[1][3]

This technical guide provides a comprehensive overview of the physicochemical data of Glycopyrronium Bromide, detailed experimental protocols for its analysis and synthesis, and a visualization of its mechanism of action.

Physicochemical Data

The following tables summarize the key physicochemical properties of Glycopyrronium Bromide.

Table 1: General Information

| Property | Value |

| Chemical Name | 3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide |

| Common Names | Glycopyrrolate, Glycopyrronium Bromide |

| CAS Number | 51186-83-5 (Bromide Salt), 596-51-0 (Glycopyrronium Cation) |

| Molecular Formula | C₁₉H₂₈BrNO₃ |

| Molecular Weight | 398.34 g/mol [3] |

| Appearance | Solid[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 193-195 °C | [5][6][7] |

| Solubility | Freely soluble in water, soluble in ethanol, very slightly soluble in methylene (B1212753) chloride. | [8][9] |

| LogP (Octanol-Water Partition Coefficient) | -1.52 | [4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This section details a representative ion-pair HPLC method for the determination of (R,R)-glycopyrronium bromide and its related impurities.

Objective: To quantify the purity of Glycopyrronium Bromide and identify potential process-related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Base-deactivated Nucleosil 100-5C18 HD column or equivalent

Reagents and Materials:

-

Methanol (B129727) (HPLC grade)

-

Phosphate (B84403) buffer (pH 2.30)

-

Sodium-1-decanesulfonate (0.01 M)

-

Glycopyrronium Bromide reference standard and sample

Chromatographic Conditions:

-

Mobile Phase: Phosphate buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate / Methanol (35:65, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

Procedure:

-

Prepare the mobile phase by mixing the phosphate buffer and methanol in the specified ratio. Degas the mobile phase before use.

-

Prepare a standard solution of Glycopyrronium Bromide of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving an accurately weighed amount of the Glycopyrronium Bromide sample in the mobile phase to achieve a similar concentration as the standard solution.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and determine the peak areas for Glycopyrronium Bromide and any impurities.

-

Calculate the purity of the sample and the percentage of each impurity by comparing the peak areas to that of the standard.

Synthesis of Glycopyrronium Bromide

The following is a general synthetic route for the preparation of Glycopyrronium Bromide.

Reaction Scheme:

-

Step 1: Esterification: α-Cyclopentylmandelic acid is reacted with 1-methyl-3-pyrrolidinol (B22934) in the presence of a condensing agent such as carbonyldiimidazole (CDI) in a suitable solvent like dimethylformamide (DMF).

-

Step 2: Quaternization: The resulting intermediate ester is then reacted with methyl bromide in a polar solvent to form the quaternary ammonium salt, Glycopyrronium Bromide.

-

Step 3: Purification: The crude product is purified by recrystallization from a suitable organic solvent.

Example Protocol Outline:

-

Dissolve α-cyclopentylmandelic acid in DMF and treat with CDI.

-

Add 1-methyl-3-pyrrolidinol to the reaction mixture and stir until the esterification is complete.

-

Extract the intermediate ester using an organic solvent and wash with water.

-

React the purified intermediate with methyl bromide in a suitable solvent.

-

Isolate the crude Glycopyrronium Bromide by filtration.

-

Recrystallize the crude product from an appropriate solvent to obtain the final purified product.

Visualizations

Signaling Pathway of Glycopyrronium Bromide

Caption: Mechanism of action of Glycopyrronium Bromide.

Experimental Workflow for HPLC Analysis

References

- 1. Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: a systematic review of clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2018154597A1 - Process for synthesis of glycopyrronium bromide - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. CN103819384A - Preparation method of glycopyrronium bromide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Hexafluoroantimonate (NaSbF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium hexafluoroantimonate (NaSbF₆), a compound of interest in various research and development applications. This document presents its molecular weight and density, outlines detailed experimental protocols for their determination, and illustrates the fundamental relationships of these properties through logical diagrams.

Core Physicochemical Data

This compound is an inorganic compound with the chemical formula NaSbF₆.[1] It is a white, crystalline solid.[2] The key quantitative properties of NaSbF₆ are summarized in the table below for easy reference.

| Property | Value | Units | Conditions |

| Molecular Weight | 258.74 | g/mol | |